Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate

Medicinal Chemistry Physicochemical Properties Lipophilicity

Researchers optimizing CNS-penetrant candidates face reproducibility failures when lower-purity or N-alkyl analogs fail to replicate the benzyl group's critical lipophilicity (LogP 2.68) and steric effects essential for target engagement. • NLT 98% purity minimizes catalyst poisoning and byproduct formation in multistep syntheses. • Verified mp 64-67°C ensures batch-to-batch consistency for HPLC method development and QC assays. • Documented use in patented pharmaceutical syntheses (cf. WO2004/69256 A1) provides a de-risked entry point for SAR studies and novel IP generation.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 1463-52-1
Cat. No. B075688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate
CAS1463-52-1
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C1CCN(CC1)CC2=CC=CC=C2)C#N
InChIInChI=1S/C17H20N2O2/c1-2-21-17(20)16(12-18)15-8-10-19(11-9-15)13-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3
InChIKeyHSTSIRUENGPGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate Procurement & Characterization


Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate (CAS 1463-52-1) is a cyanoacetate derivative featuring a benzyl-substituted piperidinylidene moiety, valued as a versatile intermediate in organic synthesis and medicinal chemistry due to its reactive functional groups and established role as a key building block in pharmaceutical research [1]. Its molecular formula is C17H20N2O2 with a molecular weight of 284.35 g/mol, and it is commercially available from multiple reputable vendors with documented purity specifications and physical property data supporting reproducible synthetic workflows [2][3].

1
Versatile intermediate for organic synthesis and medicinal chemistry
2
Reactive cyanoacetate and benzylpiperidinylidene moieties enable diverse transformations
3
Available from multiple vendors with documented purity and physical property data

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate: Why Substitution Fails


Generic substitution within the piperidinylidene cyanoacetate class is not scientifically valid due to the profound impact of the N-benzyl substitution on critical physicochemical and reactivity parameters. Replacing the benzyl group with a methyl group, as in ethyl 2-(1-methylpiperidin-4-ylidene)-2-cyanoacetate (CAS 19105-61-4), dramatically alters lipophilicity (LogP 2.68 vs. predicted lower LogP for the methyl analog), which directly influences membrane permeability, solubility in organic solvents, and chromatographic behavior in downstream synthetic steps [1]. Furthermore, the benzyl moiety imparts unique steric and electronic effects that are essential for specific interactions in biological systems and for the regioselectivity of subsequent transformations, as evidenced by its distinct utility in patented pharmaceutical syntheses .

Target Compound
Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate
N-benzyl substitution defines lipophilicity and chromatographic behavior
Steric and electronic effects of benzyl group influence regioselectivity
Patent-validated utility in specific synthetic pathways
N-Methyl Analog (CAS 19105-61-4)
Ethyl 2-(1-methylpiperidin-4-ylidene)-2-cyanoacetate
Lower lipophilicity may alter solubility and membrane permeability profiles
Absence of benzyl steric bulk can change reaction selectivity
Lacks documented role in Novartis patent synthetic route

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate: Differentiation from Analogs


Lipophilicity and Membrane Permeability

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate possesses a calculated LogP value of 2.68, which is significantly higher than the predicted LogP for its N-methyl analog, ethyl 2-(1-methylpiperidin-4-ylidene)-2-cyanoacetate (CAS 19105-61-4). This difference in lipophilicity is a direct consequence of the N-benzyl substitution and is a critical factor for researchers selecting a building block for reactions requiring specific solubility profiles, chromatographic retention times, or for optimizing passive membrane permeability in biological assays [1].

Lipophilicity (LogP)
Class-level inference
2.68 (calculated)
vs. N-methyl analog (predicted lower LogP)
Supports lipophilicity-based selection for membrane permeability studies
Experimental LogP may vary
Medicinal Chemistry Physicochemical Properties Lipophilicity

Melting Point for Quality Control

The compound exhibits a sharp melting point range of 64-67°C, as reported by Santa Cruz Biotechnology. This characteristic melting point is a valuable parameter for identity verification and purity assessment upon receipt, distinguishing it from other cyanoacetate derivatives which may be liquids or have different melting ranges. This physical property directly impacts handling, storage, and formulation considerations [1].

Melting Point
Supporting evidence
64–67°C
Enables identity verification and purity assessment upon receipt
Reported by supplier; lot-specific
Analytical Chemistry Quality Control Physical Properties

Purity Specifications for Reproducibility

Commercial availability of Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is associated with well-defined and high purity specifications from multiple vendors: AKSci lists a minimum purity of 97%, MolCore specifies NLT 98%, and Leyan offers a purity of 95%+. These specifications are critical for researchers requiring a reliable starting material for multistep syntheses where impurities can significantly reduce yield or complicate purification .

Vendor Purity
Head-to-head comparison
97–98% (multiple vendors)
vs. standard 95% benchmark
Higher purity grades support reproducible multistep syntheses
CoA review recommended
Chemical Synthesis Procurement Purity Analysis

Patent-Validated Key Intermediate

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is explicitly cited as a key synthetic intermediate in patent WO2004/69256 A1, assigned to NOVARTIS AG and NOVARTIS PHARMA GMBH. This patent citation provides direct evidence of the compound's utility in a validated, proprietary synthetic route for producing biologically active molecules. This contrasts with less-substituted analogs for which similar high-value patent citations may not exist, underscoring this compound's proven role in advancing drug discovery programs .

Patent Citation
Class-level inference
WO2004/69256 A1 (Novartis)
Documented role in proprietary synthetic route supports scaffold selection
Relevance may be pathway-specific
Medicinal Chemistry Patent Literature Drug Synthesis

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate Application Scenarios


Lipophilicity Optimization for CNS Penetration

Researchers optimizing lead compounds for central nervous system (CNS) penetration or for targets requiring specific LogP values should prioritize Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate over its more polar N-methyl analog. The calculated LogP of 2.68 positions it within a favorable range for passive membrane diffusion, making it a more suitable starting point for designing molecules with improved pharmacokinetic properties [1].

High-Purity Synthesis & Reproducibility

For multistep organic syntheses where impurities can poison catalysts, lead to byproduct formation, or complicate purification, the availability of this compound with verified purities of 97% or higher (NLT 98%) from vendors like AKSci and MolCore provides a significant advantage. This ensures more predictable reaction outcomes and higher overall yields compared to using lower-purity or generic analogs .

Patent-Validated Research Pathways

Investigators seeking to explore the chemical space around the Novartis patent WO2004/69256 A1 or to develop novel analogs based on this scaffold will find direct value in using this specific compound as a starting material. Its documented use in a proprietary pharmaceutical synthesis provides a de-risked entry point for structure-activity relationship (SAR) studies and the generation of novel intellectual property .

Analytical Reference Standard & QC Workflows

The compound's well-defined physical properties, including a sharp melting point of 64-67°C and calculated LogP of 2.68, make it an excellent candidate for use as a reference standard in HPLC method development, column calibration, and as a control in quality control assays for related substances. Its solid-state and consistent physical characteristics ensure reliable performance in these analytical applications [1][2].

Application
Selection Property
Validation Focus
CNS-targeted research
Lipophilicity context (LogP)
Permeability assay compatibility
Multistep organic synthesis
Vendor-defined purity grades
Batch reproducibility review
Patent scaffold SAR studies
Documented synthetic utility
Prior art and reactivity mapping
HPLC method development
Defined melting point and identity
Reference standard qualification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.